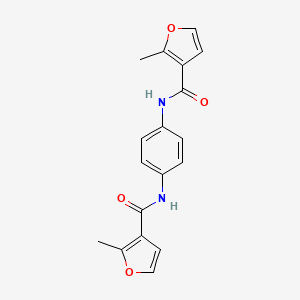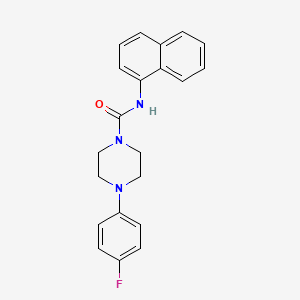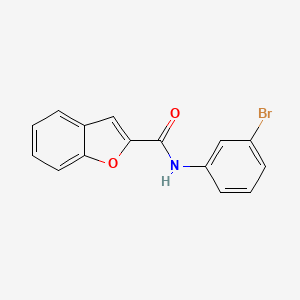![molecular formula C13H13FN4O B5882428 N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide, also known as EFH or EF24, is a synthetic compound that has been studied for its potential therapeutic applications. EF24 belongs to the class of chalcones, a group of compounds that have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
EF24 has been shown to possess multiple mechanisms of action, including the inhibition of NF-κB and Nrf2 pathways. NF-κB is a transcription factor that plays a crucial role in regulating the immune response and inflammation. EF24 inhibits NF-κB activation by inhibiting IκB kinase (IKK) activity, which is required for the activation of NF-κB. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxification enzymes. EF24 activates Nrf2 by inhibiting the activity of Keap1, a protein that negatively regulates Nrf2.
Biochemical and Physiological Effects:
EF24 has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. EF24 has been found to reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative damage. EF24 also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. EF24 has been shown to possess potent anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 possesses several advantages for lab experiments, including its high potency and selectivity towards cancer cells. EF24 has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, EF24 also possesses certain limitations, including its poor solubility in water and its instability under certain conditions, such as exposure to light and air.
Direcciones Futuras
EF24 has shown promising results in preclinical studies, and several future directions for its research can be identified. One potential direction is the development of novel EF24 derivatives with improved solubility and stability. Another direction is the investigation of the synergistic effects of EF24 with other anticancer agents, such as chemotherapy drugs and radiation therapy. Additionally, the potential applications of EF24 in other diseases, such as neurodegenerative diseases and cardiovascular diseases, can also be explored.
Métodos De Síntesis
EF24 is synthesized by reacting 4-fluorobenzohydrazide with 1-ethyl-4-formylpyrazole in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a yellow solid with a melting point of 205-207°C.
Aplicaciones Científicas De Investigación
EF24 has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer. EF24 has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways, including the NF-κB and Nrf2 pathways.
Propiedades
IUPAC Name |
N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-3-5-12(14)6-4-11/h3-9H,2H2,1H3,(H,17,19)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFLKMBHHGEHKV-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
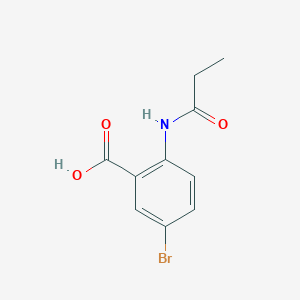
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
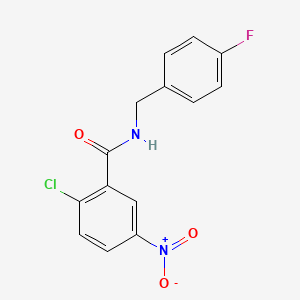
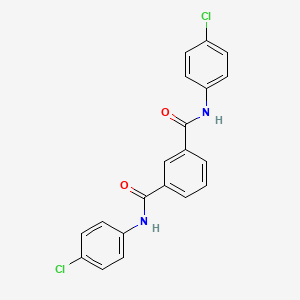


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
